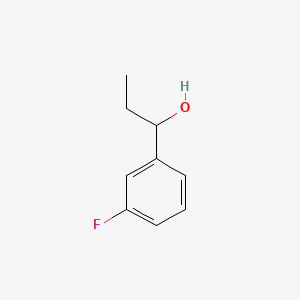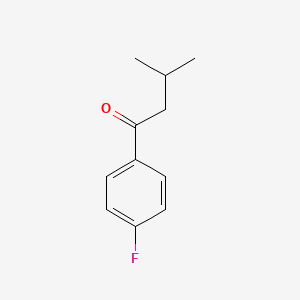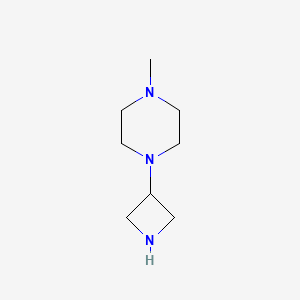
1-(3-Fluorophényl)cyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluorophenyl)cyclopropan-1-amine is a useful research compound. Its molecular formula is C9H10FN and its molecular weight is 151.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Fluorophenyl)cyclopropan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Fluorophenyl)cyclopropan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacologie
1-(3-Fluorophényl)cyclopropan-1-amine: est couramment utilisé comme intermédiaire chimique dans la synthèse de composés pharmacologiquement actifs . Sa structure se prête à des modifications qui peuvent conduire au développement de nouveaux agents thérapeutiques.
Neurosciences
En neurosciences, ce composé a des applications potentielles en raison de son influence sur les systèmes neurotransmetteurs. Il pourrait être utilisé pour étudier les effets des composés fluorés sur l'activité neuronale et pour développer de nouveaux traitements des maladies neurologiques .
Science des matériaux
La structure chimique unique du composé pourrait être utilisée en science des matériaux pour le développement de nouveaux matériaux ayant des propriétés optiques ou électroniques spécifiques. Son atome de fluor pourrait participer à des interactions intéressantes dans les matériaux polymères ou composites.
Chimie analytique
En chimie analytique, This compound peut être utilisé comme étalon ou réactif dans diverses analyses chimiques. Sa structure et ses propriétés bien définies le rendent adapté à l'étalonnage des instruments ou au développement de nouvelles méthodologies analytiques .
Biochimie
Ce composé peut servir d'outil en biochimie pour sonder la structure et la fonction des molécules biologiques. Il pourrait être utilisé pour marquer ou modifier les protéines ou les acides nucléiques, fournissant des informations sur leur comportement et leurs interactions .
Science de l'environnement
Science agricole
Il a été mentionné comme ingrédient dans les pesticides ou les agents antibactériens, ce qui pourrait conduire à son utilisation en sciences agricoles pour protéger les cultures et assurer la sécurité alimentaire .
Génie chimique
En génie chimique, ce composé pourrait être impliqué dans le développement et l'optimisation des procédés, en particulier dans la synthèse de molécules organiques complexes. Il pourrait également jouer un rôle dans la conception de nouveaux systèmes catalytiques .
Propriétés
IUPAC Name |
1-(3-fluorophenyl)cyclopropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-8-3-1-2-7(6-8)9(11)4-5-9/h1-3,6H,4-5,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTZALHUUXQDTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609983 |
Source


|
| Record name | 1-(3-Fluorophenyl)cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
764647-70-3 |
Source


|
| Record name | 1-(3-Fluorophenyl)cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
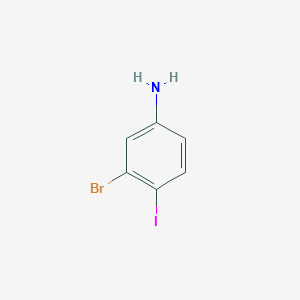
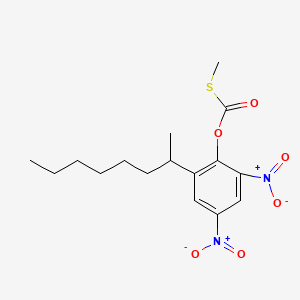
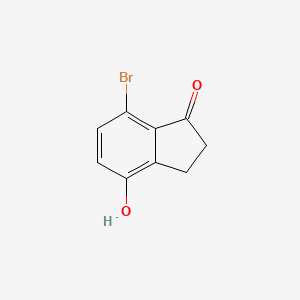
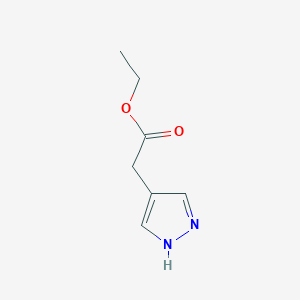

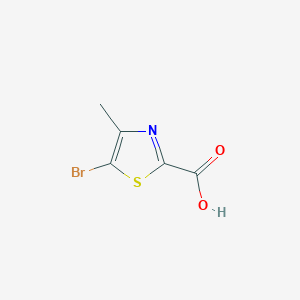




![2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]-](/img/structure/B1342429.png)
